N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H25FN6O3S3 and its molecular weight is 632.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence and Photophysical Properties
- The use of similar compounds in the synthesis of fluorescent dyes with applications in various fields has been explored. For instance, N-ethoxycarbonylpyrene and perylene thioamides were used as building blocks in synthesizing fluorescent dyes, displaying fluorescence in the range of 412–672 nm with quantum yields of 0.1–0.88. These compounds, including derivatives of pyrazoline and thiophene, show potential in applications requiring fluorescence, such as bioimaging and diagnostics (Witalewska et al., 2019).
Structural and Molecular Characterization
- The structural characteristics of compounds like N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide have been studied, revealing details about their molecular geometry and potential interactions. Such studies are crucial for understanding the molecular behavior and potential applications in material science and pharmaceuticals (Köysal et al., 2005).
Antimicrobial Activity
- Derivatives of compounds involving pyrazole and thiophene moieties have been synthesized and tested for their antimicrobial activity. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showed excellent activity against certain microbial strains, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Synthesis Methods and Chemical Reactions
- Research has been conducted on efficient synthesis methods and chemical reactions involving similar compounds. For example, catalyst- and solvent-free synthesis methods have been developed for compounds like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. Such studies are essential for advancing synthetic chemistry techniques and understanding the reactivity of these compounds (Moreno-Fuquen et al., 2019).
Anticancer and Biological Activities
- Certain derivatives of pyrazole and thiophene have been synthesized and tested for their anticancer and other biological activities. This includes the study of their cytotoxicity on various cell lines, potentially leading to the development of new anticancer drugs or therapeutic agents (Kucukoglu et al., 2016).
Mechanism of Action
Target of Action
SR-01000542948, also known as N-((4-(4-fluorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, primarily targets the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors are part of the REV-ERB family and play a crucial role in maintaining the body’s circadian rhythms .
Mode of Action
SR-01000542948 acts as a REV-ERB agonist . It selectively binds to androgen receptors, mimicking the effects of androgens on specific tissues . This interaction modulates normal metabolism processes and energy utilization in the body .
Biochemical Pathways
The compound’s interaction with its targets affects the circadian rhythm . The circadian rhythm, our body’s internal clock, directs a variety of functions in a roughly 24-hour period. It governs cycles of sleepiness and alertness, effectively managing various bodily functions according to a day-night cycle .
Result of Action
The activation of the REV-ERB receptors by SR-01000542948 has been shown to have pleiotropic biological effects across different cell types . It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25FN6O3S3/c1-40-22-12-6-19(7-13-22)24-16-23(25-4-2-14-41-25)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)26-5-3-15-42-26)36(30)21-10-8-20(31)9-11-21/h2-15,24H,16-18H2,1H3,(H,32,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKERNJJQGEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25FN6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.